17H-Cyclopenta(a)phenanthrene, 17-isopropylidene-
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Overview
Description
17H-Cyclopenta(a)phenanthrene, 17-isopropylidene-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 . This compound is characterized by its complex structure, which includes multiple aromatic rings and an isopropylidene group. It is a derivative of cyclopenta[a]phenanthrene, a compound known for its presence in various organic materials and its significance in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17H-Cyclopenta(a)phenanthrene, 17-isopropylidene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones and other oxygenated compounds.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and reactivity patterns .
Biology:
- Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
- Used in studies related to the environmental impact of PAHs .
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Studied for its potential toxicological effects and mechanisms of action .
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
- Employed in the development of organic semiconductors and other electronic components .
Mechanism of Action
The mechanism of action of 17H-Cyclopenta(a)phenanthrene, 17-isopropylidene- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and receptors, influencing cellular signaling pathways. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Cyclopenta[a]phenanthrene: The parent compound, lacking the isopropylidene group.
Phenanthrene: A simpler PAH with fewer aromatic rings.
Chrysene: Another PAH with a different arrangement of aromatic rings.
Uniqueness: 17H-Cyclopenta(a)phenanthrene, 17-isopropylidene- is unique due to its specific structural features, including the isopropylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5830-65-9 |
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Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
17-propan-2-ylidenecyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H16/c1-13(2)15-9-10-20-17(15)11-12-18-16-6-4-3-5-14(16)7-8-19(18)20/h3-12H,1-2H3 |
InChI Key |
UYRWUWKJWNPTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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